molecular formula C19H20N2O3 B12631129 4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid CAS No. 920009-29-6

4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid

Cat. No.: B12631129
CAS No.: 920009-29-6
M. Wt: 324.4 g/mol
InChI Key: DHKFPVZZYUZGBV-UHFFFAOYSA-N
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Description

4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne to form 5-methoxy-2,3-disubstituted indole . This intermediate can then be further reacted with various reagents to introduce the benzoic acid moiety. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

CAS No.

920009-29-6

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

4-[[2-(5-methoxy-1H-indol-3-yl)ethylamino]methyl]benzoic acid

InChI

InChI=1S/C19H20N2O3/c1-24-16-6-7-18-17(10-16)15(12-21-18)8-9-20-11-13-2-4-14(5-3-13)19(22)23/h2-7,10,12,20-21H,8-9,11H2,1H3,(H,22,23)

InChI Key

DHKFPVZZYUZGBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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